

# In Vivo Tracking of Glucose Metabolism Using STRIDE Microscopy: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Deuterated Glucose*

Cat. No.: *B1161211*

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## Introduction

Spectral TRacing of DEuterium isotope (STRIDE) microscopy offers a powerful and non-invasive approach to visualize and quantify glucose metabolism *in vivo* at the subcellular level. This technique leverages Stimulated Raman Scattering (SRS) microscopy to detect the incorporation of deuterium-labeled glucose into various downstream macromolecules, providing a dynamic window into metabolic pathways. By tracking the distinct vibrational signatures of carbon-deuterium (C-D) bonds, STRIDE microscopy enables the chemical-specific imaging of newly synthesized lipids, proteins, glycogen, and DNA from a glucose source.<sup>[1][2][3]</sup> These application notes provide detailed protocols for *in vivo* glucose metabolism tracking using STRIDE microscopy, data presentation guidelines, and visualization of key pathways and workflows.

## Principle of STRIDE Microscopy for Glucose Metabolism

STRIDE microscopy is based on SRS imaging of cells or tissues that have been supplied with deuterium-labeled glucose (e.g.,  $\alpha$ -D-glucose-d7).<sup>[4]</sup> Deuterium serves as a bio-orthogonal vibrational tag. The C-D bonds exhibit Raman scattering frequencies in the "cell-silent" region of the spectrum (approximately  $2100\text{-}2300\text{ cm}^{-1}$ ), where endogenous molecules do not have

strong Raman signals.[\[4\]](#) This allows for background-free imaging of the metabolic fate of the **deuterated glucose**.

When **deuterated glucose** is metabolized, the deuterium atoms are incorporated into various anabolic pathways, leading to the synthesis of deuterated macromolecules. STRIDE microscopy detects the distinct C-D vibrational signatures of these newly synthesized molecules, enabling their specific visualization and quantification.[\[1\]](#)[\[3\]](#)

## Data Presentation

### Quantitative Analysis of Deuterated Glucose Metabolism

The following tables summarize key quantitative data derived from STRIDE microscopy experiments for *in vivo* glucose metabolism studies.

Table 1: Characteristic Raman Shifts of Deuterated Molecules and Metabolites

Molecule/Metabolite	Raman Shift (cm <sup>-1</sup> )	Reference
C-D bonds (general)	~2150	<a href="#">[2]</a>
Deuterated Lipids (CDL)	~2100 - 2150	<a href="#">[3]</a>
Deuterated Proteins (CDP)	~2150 - 2200	<a href="#">[3]</a>
Deuterated Glycogen	~2120	<a href="#">[5]</a>
Deuterated DNA/RNA	~2200 - 2250	<a href="#">[3]</a>

Table 2: Quantitative Comparison of Glucose Uptake in Cancer vs. Normal Cells

Cell Line	Method	Relative Glucose Uptake	Reference
Triple-Negative Breast Cancer	FDG-based assay	Higher than non-malignant fetal cells	[6]
Colon and Breast Carcinoma	[18F]FDG PET	Higher than mouse embryo fibroblasts	[7]
MCF10A (mammary epithelial) vs. CA1d (breast cancer)	2-NBDG assay	CA1d > MCF10A	[8]

## Experimental Protocols

### Protocol 1: In Vivo Deuterated Glucose Labeling in Mice

This protocol describes the systemic labeling of mice with **deuterated glucose** for subsequent STRIDE microscopy imaging.

#### Materials:

- $\alpha$ -D-glucose-d7 (D7-glucose)
- Sterile drinking water
- Animal housing and care facilities

#### Procedure:

- Preparation of D7-Glucose Drinking Water: Dissolve D7-glucose in sterile drinking water to the desired concentration. A concentration of 5-10% (w/v) is commonly used for robust labeling.[2]
- Animal Acclimatization: Acclimate the mice to the experimental housing for at least one week before the start of the labeling period.
- Administration: Provide the D7-glucose-containing water to the mice as their sole source of drinking water. The labeling duration can range from a few days to several weeks, depending

on the specific metabolic process being investigated and the turnover rate of the macromolecules of interest.[1][2]

- Monitoring: Monitor the mice daily for any signs of distress and to ensure consistent water consumption.
- Tissue Collection: At the end of the labeling period, euthanize the mice according to approved institutional protocols. Immediately dissect the tissues of interest (e.g., tumor, brain, liver, intestine).[1]
- Tissue Preparation for Imaging:
  - For immediate imaging, place the fresh tissue in a suitable imaging chamber with phosphate-buffered saline (PBS).
  - For cryosectioning, embed the tissue in optimal cutting temperature (OCT) compound and freeze it rapidly. Cryosection the frozen tissue into slices of desired thickness (e.g., 10-30  $\mu\text{m}$ ) and mount them on glass slides for imaging.

## Protocol 2: STRIDE Microscopy Imaging

This protocol outlines the general procedure for acquiring STRIDE microscopy images of **deuterated glucose** metabolism.

Materials:

- Stimulated Raman Scattering (SRS) microscope
- Prepared tissue samples (from Protocol 1)
- Imaging dishes or slides
- Phosphate-buffered saline (PBS) or other suitable imaging buffer

Procedure:

- Microscope Setup:

- Turn on the laser source and allow it to stabilize. A typical SRS microscopy setup includes a tunable picosecond laser system with a pump beam and a Stokes beam.
- Align the laser beams for optimal spatial and temporal overlap at the sample plane.
- Sample Mounting: Mount the tissue sample on the microscope stage. If imaging fresh tissue, ensure it is immersed in PBS to prevent dehydration.
- Image Acquisition:
  - Tune the SRS microscope to the desired Raman shift corresponding to the C-D vibration of the target macromolecule (refer to Table 1). For general C-D bond detection, a Raman shift of  $\sim 2150 \text{ cm}^{-1}$  is a good starting point.[2]
  - Acquire images at the "on-resonance" frequency.
  - To account for any non-resonant background signal, acquire a corresponding image at an "off-resonance" frequency where no C-D signal is expected (e.g.,  $1900 \text{ cm}^{-1}$ ).[1]
  - Optimize imaging parameters such as laser power, pixel dwell time, and image resolution to achieve a good signal-to-noise ratio while minimizing potential photodamage.
- Multi-color Imaging (Optional): To visualize different macromolecules, acquire images at their respective characteristic C-D Raman shifts.

## Protocol 3: Image Analysis and Quantification

This protocol describes the basic steps for analyzing and quantifying STRIDE microscopy images.

Software:

- ImageJ/Fiji or other image analysis software

Procedure:

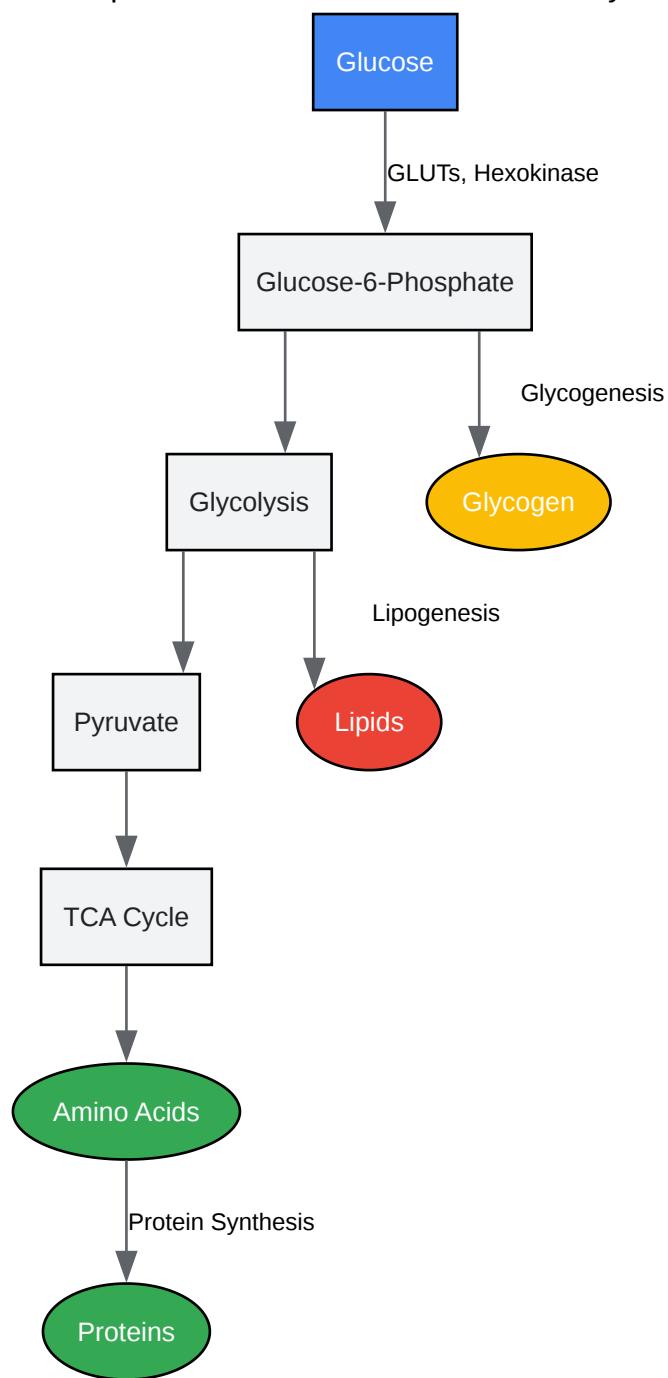
- Background Subtraction: Subtract the off-resonance image from the on-resonance image to remove the non-resonant background and isolate the specific C-D signal.

- Image Segmentation:
  - Use thresholding or other segmentation methods to identify regions of interest (ROIs), such as individual cells or specific tissue structures.
  - AI-powered segmentation tools can be employed for more complex images.[9]
- Signal Quantification:
  - Measure the mean intensity of the C-D signal within the defined ROIs. This intensity is proportional to the concentration of the deuterated macromolecule.
  - For quantitative comparisons, normalize the signal intensity to a control or reference region.
- Data Visualization: Generate color-coded maps or graphs to visualize the spatial distribution and quantitative differences in glucose metabolism.

## Mandatory Visualizations

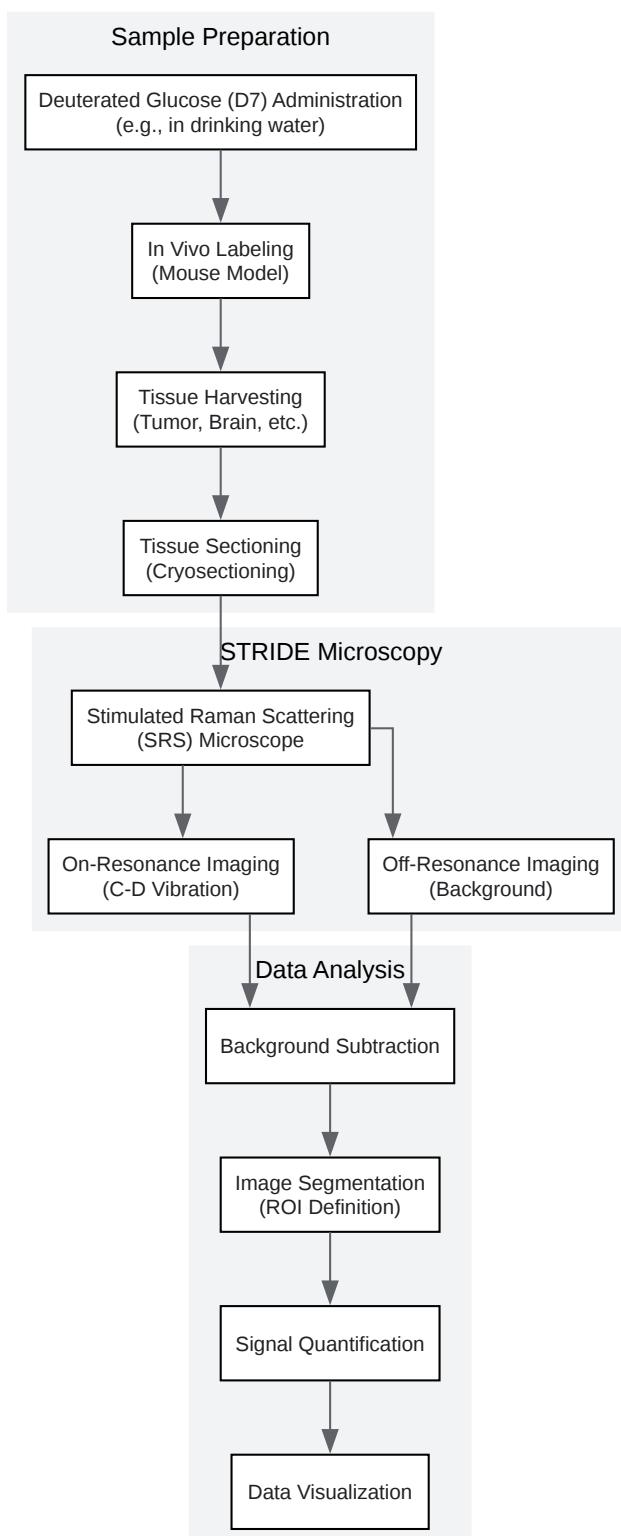
## Signaling Pathways and Experimental Workflows

## Simplified Glucose Metabolism Pathway

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Caption: Key pathways in cellular glucose metabolism.

## In Vivo STRIDE Microscopy Experimental Workflow

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Caption: Experimental workflow for STRIDE microscopy.

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